B1577377 SU11657

SU11657

Cat. No.: B1577377
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SU11657 is a FLT3 inhibitor and also a multireceptor tyrosine kinase inhibitor (primarily vascular endothelial growth factor, platelet-derived growth factor). This compound, an analogue of Sunitinib (SU11248) developed as a research tool, and an inhibitor of the same RTK family members, was shown to be highly effective in treating leukemia and neuroblastoma in in vivo models. This compound is capable of amplifying the growth inhibitory effects of irradiation in meningioma cells. Dual treatment with this compound and doxorubicin increases survival of leukemic mice.)

Scientific Research Applications

  • Radiosensitivity in Meningioma Cells : A study by Milker-Zabel et al. (2008) discovered that SU11657 enhances the radiosensitivity of human meningioma cells. This implies that this compound, in combination with radiation, could be more effective in treating meningioma compared to radiation alone (Milker-Zabel et al., 2008).

  • Trimodal Cancer Treatment : Huber et al. (2005) found that combining this compound with chemotherapy and radiotherapy (trimodal therapy) showed superior anti-tumor and anti-endothelial effects compared to single or dual therapies in vitro and in vivo. This suggests that this compound could be a critical component of comprehensive cancer treatment strategies (Huber et al., 2005).

  • Effect on Myeloproliferative Disease in Mice : Cain et al. (2004) reported that this compound induced complete remission of TEL-PDGFRB-induced myeloproliferative disease in mice, highlighting its potential for treating certain hematologic malignancies (Cain et al., 2004).

  • Neuroblastoma Treatment : Research by Bäckman and Christofferson (2005) indicated that this compound significantly inhibited the growth of neuroblastoma in mice, pointing towards its potential use in treating solid tumors in children (Bäckman & Christofferson, 2005).

  • Pediatric Acute Myeloid Leukemia : Goemans et al. (2010) found that pediatric acute myeloid leukemia (AML) samples, especially those with FLT3 and KIT mutations, were more sensitive to this compound in vitro. This suggests a potential role for this compound in treating pediatric AML (Goemans et al., 2010).

  • Combination Therapy for Leukemia : Lee, Ševčíková, and Kogan (2007) demonstrated that this compound, combined with doxorubicin, significantly increased survival in leukemic mice, suggesting that this compound could help overcome resistance to traditional chemotherapy in acute myeloid leukemia (Lee, Ševčíková, & Kogan, 2007).

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SU11657;  SU11657;  SU11657.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.